6-Nitro-1H-indazole-3-carboxylic acid chemical properties
6-Nitro-1H-indazole-3-carboxylic acid chemical properties
An In-depth Technical Guide to 6-Nitro-1H-indazole-3-carboxylic acid: Properties, Synthesis, and Applications
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Indazole derivatives are recognized as bioisosteres of indoles and are adept at forming critical hydrogen bonds within the binding pockets of various protein targets.[2] This has led to their incorporation into numerous therapeutic agents, including potent kinase inhibitors like axitinib and pazopanib, which are used in cancer therapy.[3] The functionalization of the indazole core at the C3 position is a key strategy in drug discovery.[3] 6-Nitro-1H-indazole-3-carboxylic acid is a valuable building block in this context, offering multiple functional groups for synthetic elaboration. The presence of the nitro group significantly influences the electronic properties of the ring system, while the carboxylic acid provides a versatile handle for amide coupling, esterification, and other conjugations.[4] This guide offers a comprehensive overview of its chemical properties, synthesis, and characterization for researchers and scientists in drug development.
Section 1: Physicochemical and Structural Properties
6-Nitro-1H-indazole-3-carboxylic acid is characterized by its rigid, planar bicyclic structure, with the nitro and carboxylic acid groups imparting distinct electronic and physical characteristics.[4] The strong electron-withdrawing nature of the nitro group at the 6-position significantly impacts the molecule's reactivity and spectroscopic profile.
Molecular Architecture
The molecule consists of a benzene ring fused to a pyrazole ring.[4] The substituents at positions 3 (-COOH) and 6 (-NO₂) dictate its chemical behavior. While a specific crystal structure is not widely reported, analogous compounds like 6-nitro-1H-indazole exhibit planar geometries.[4] The carboxylic acid group can participate in intramolecular hydrogen bonding with the adjacent nitrogen atom of the pyrazole ring.[4]
Physical Properties
Quantitative physical data for 6-Nitro-1H-indazole-3-carboxylic acid is sparse in the public domain; however, data from closely related compounds and predictive models provide valuable insights. It is typically expected to be a yellowish to orange solid, consistent with other nitroaromatic compounds.[5][6]
| Property | Value / Description | Source(s) |
| Molecular Formula | C₈H₅N₃O₄ | [4][7][8] |
| Molecular Weight | 207.14 g/mol | [4][7][9] |
| Appearance | Yellowish-orange to brown powder (predicted) | [5][6] |
| Boiling Point | ~547.1°C at 760 mmHg (predicted) | [4][8] |
| Solubility | Moderate solubility in DMSO; low in H₂O (predicted) | [4] |
| Storage | Store at 2-8°C, sealed in a dry environment | [8][10] |
Section 2: Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of 6-Nitro-1H-indazole-3-carboxylic acid. The combination of NMR, IR, and mass spectrometry provides a complete picture of the molecule's framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: The proton spectrum is characterized by deshielded aromatic protons, a direct consequence of the electron-withdrawing nitro group. The proton adjacent to the nitro group is expected to appear at a significantly downfield chemical shift (δ 8.5–9.0 ppm).[4] The carboxylic acid proton is also highly deshielded, typically appearing as a broad singlet around δ ~13 ppm.[4] For the specific compound, a ¹H NMR spectrum in DMSO-d6 has been reported.[9]
-
¹³C NMR: In the carbon spectrum, the carbon atom directly attached to the nitro group (C-6) is significantly deshielded, resonating at a downfield chemical shift. For comparison, in the precursor aldehyde, this carbon (C-6) appears at 146.9 ppm.[11][12] The carbonyl carbon of the carboxylic acid would also be expected in the downfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of 6-Nitro-1H-indazole-3-carboxylic acid is expected to show several characteristic absorption bands.
| Functional Group | Wavenumber (cm⁻¹) | Description | Source(s) |
| Carboxylic Acid O-H | ~2500–3000 | Broad stretch | [4] |
| Carbonyl C=O | ~1700 | Stretch; conjugation can lower frequency | [13][14] |
| Aromatic C-H | ~3100 | Stretch | |
| Asymmetric NO₂ | ~1520 | Strong stretch | [4] |
| Symmetric NO₂ | ~1350 | Strong stretch | [4] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass data. For the precursor, 6-Nitro-1H-indazole-3-carbaldehyde, the [M-H]⁻ ion was found at m/z 190.0245, against a calculated value of 190.0253.[3] For the carboxylic acid, predicted collision cross section (CCS) values have been calculated for various adducts, which can aid in its identification in complex mixtures.[7]
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 208.03528 | 136.5 |
| [M+Na]⁺ | 230.01722 | 145.6 |
| [M-H]⁻ | 206.02072 | 137.1 |
(Data from PubChemLite)[7]
Section 3: Synthesis and Purification
The synthesis of 6-Nitro-1H-indazole-3-carboxylic acid is most effectively achieved via a two-step process starting from commercially available 6-nitroindole. The first step is a nitrosation reaction to form the key intermediate, 6-Nitro-1H-indazole-3-carbaldehyde, followed by oxidation to the desired carboxylic acid.[2][3]
Detailed Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde[13]
Causality: This procedure utilizes a classical nitrosation of an indole. The acidic conditions generate nitrous acid (HNO₂) in situ from sodium nitrite. The electron-rich C3 position of the indole ring undergoes electrophilic attack, leading to a ring-opening and subsequent recyclization cascade to form the indazole-3-carbaldehyde.[3] This reaction is particularly effective for electron-deficient indoles like 6-nitroindole.[3]
Materials:
-
6-Nitroindole (5.15 g, 31.7 mmol)
-
Sodium nitrite (NaNO₂, 6.38 g, 92.5 mmol)
-
6 M Hydrochloric acid (HCl, 14 mL)
-
Distilled water (150 mL)
-
500 mL round-bottomed flask with magnetic stirrer
Procedure:
-
To the 500 mL round-bottomed flask, add sodium nitrite (6.38 g) and distilled water (150 mL). Stir to dissolve.
-
Slowly add 6-nitroindole (5.15 g) to the solution at 20°C. Stir the mixture vigorously for approximately 5 minutes to form a bright yellow, homogeneous suspension.
-
Using an addition funnel, add 6 M HCl (14 mL) dropwise to the suspension over a period of 30 minutes. Maintain the temperature at 20°C.
-
After the addition is complete, continue to stir the reaction mixture at 20°C for 90 minutes.
-
Monitor the reaction completion by taking a small aliquot, filtering it, dissolving the precipitate in acetonitrile, and analyzing by LC-MS.
-
Upon completion, collect the precipitate by vacuum filtration.
-
Wash the collected solid with additional distilled water (50 mL).
-
Dry the product to yield 6-nitro-1H-indazole-3-carbaldehyde as an orange solid (Reported yield: 77%).
Protocol: Oxidation to 6-Nitro-1H-indazole-3-carboxylic acid
Causality: The aldehyde functional group at the C3 position is readily oxidized to a carboxylic acid using common oxidizing agents. The choice of oxidant depends on the stability of other functional groups, but the nitro-indazole core is generally robust enough for standard oxidation conditions.
Materials:
-
6-Nitro-1H-indazole-3-carbaldehyde
-
Potassium permanganate (KMnO₄) or a similar oxidant (e.g., Jones reagent)
-
Appropriate solvent (e.g., acetone, water)
-
Acid for workup (e.g., HCl)
General Procedure (Example with KMnO₄):
-
Dissolve or suspend the 6-Nitro-1H-indazole-3-carbaldehyde in a suitable solvent (e.g., aqueous acetone) in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium permanganate in water portion-wise, monitoring the color change from purple to brown (MnO₂). Maintain the temperature below 10°C.
-
Stir the reaction until TLC or LC-MS indicates the complete consumption of the starting aldehyde.
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the brown precipitate dissolves.
-
Acidify the clear solution with dilute HCl to precipitate the carboxylic acid product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Section 4: Chemical Reactivity and Mechanistic Insights
The chemical reactivity of 6-Nitro-1H-indazole-3-carboxylic acid is governed by the interplay between the aromatic indazole core, the electron-withdrawing nitro group, and the carboxylic acid functionality.
Influence of the Nitro Group
The -NO₂ group at the C-6 position acts as a strong deactivating group via both inductive and resonance effects. This significantly reduces the electron density of the entire bicyclic system, making the ring less susceptible to electrophilic aromatic substitution. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution, although this is less common for this specific scaffold.
Reactivity of the Carboxylic Acid Group
The -COOH group at the C-3 position is the primary site for synthetic modification.
-
Amide Coupling: It can be readily converted to an acyl chloride or activated with standard coupling reagents (e.g., EDC, HOBT) to react with a wide range of amines, forming indazole-3-carboxamides. This is a common strategy in medicinal chemistry to explore structure-activity relationships.[15]
-
Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters. This can be used to create prodrugs, for instance, by esterifying the acid with a lipophilic alcohol to potentially enhance blood-brain barrier penetration.[4]
Reactivity of the Nitro Group
The nitro group itself can be a synthetic handle.
-
Reduction: The -NO₂ group can be reduced to an amino (-NH₂) group using various reagents (e.g., SnCl₂, H₂/Pd-C). This transformation provides access to 6-amino-1H-indazole derivatives, which are also important intermediates for further functionalization, such as diazotization or acylation.
Section 5: Applications in Medicinal Chemistry
6-Nitro-1H-indazole-3-carboxylic acid and its derivatives are of significant interest in drug discovery due to the proven biological activities of the indazole scaffold.
-
Kinase Inhibitors: The indazole core is a cornerstone in the design of kinase inhibitors for oncology. The ability to derivatize the C-3 position allows for the introduction of various side chains that can interact with specific residues in the ATP-binding pocket of kinases.[3]
-
Antiproliferative and Antimicrobial Agents: Fused tricyclic pyrazole derivatives, structurally related to indazoles, have demonstrated potent antiproliferative activity against cancer cell lines and antibacterial properties.[16] The nitro-indazole core, in particular, has been explored for these activities.[16]
-
CNS-Active Agents: The indazole framework is considered a privileged structure capable of interacting with a wide range of biological targets, including those in the central nervous system.[1]
-
Antileishmanial Candidates: Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and shown to be promising inhibitors of Leishmania major, highlighting the potential of this scaffold in developing treatments for parasitic diseases.[17]
Section 6: Safety and Handling
-
Hazards Identification: Considered a hazardous substance. It may be harmful if swallowed, in contact with skin, or inhaled.[18][19] It can cause skin and serious eye irritation.[19] Some data suggests it may be a suspected carcinogen or mutagen.[19]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[18] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19] A dust respirator should be used if there is a risk of generating dust.[18]
-
Handling and Storage: Avoid all personal contact, including inhalation of dust.[18] Keep containers securely sealed when not in use and store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[20]
-
Spill and Disposal: For minor spills, use dry clean-up procedures to avoid generating dust and place the material in a suitable container for disposal.[18] Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[19]
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